Cas no 1020982-80-2 (1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine)
1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Benzofuranmethanamine, 2,3-dihydro-α-propyl-
- 1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine
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- MDL: MFCD11148956
- Inchi: 1S/C12H17NO/c1-2-3-11(13)9-4-5-12-10(8-9)6-7-14-12/h4-5,8,11H,2-3,6-7,13H2,1H3
- InChI Key: UPUYQMJDYJKPMU-UHFFFAOYSA-N
- SMILES: C(C1=CC=C2OCCC2=C1)(N)CCC
1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-242933-0.05g |
1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine |
1020982-80-2 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-242933-0.1g |
1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine |
1020982-80-2 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-242933-0.25g |
1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine |
1020982-80-2 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-242933-0.5g |
1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine |
1020982-80-2 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
| Enamine | EN300-242933-1.0g |
1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine |
1020982-80-2 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-242933-2.5g |
1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine |
1020982-80-2 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
| Enamine | EN300-242933-5.0g |
1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine |
1020982-80-2 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
| Enamine | EN300-242933-10.0g |
1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine |
1020982-80-2 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01042339-1g |
1-(2,3-Dihydrobenzo[b]furan-5-yl)butylamine |
1020982-80-2 | 95% | 1g |
¥3122.0 | 2023-02-27 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01042339-5g |
1-(2,3-Dihydrobenzo[b]furan-5-yl)butylamine |
1020982-80-2 | 95% | 5g |
¥9072.0 | 2023-02-27 |
1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine Suppliers
1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine
Research Brief on 1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine (CAS: 1020982-80-2): Recent Advances and Applications
The compound 1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine (CAS: 1020982-80-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This small molecule, characterized by its benzofuran scaffold and amine functionality, has demonstrated promising pharmacological properties, particularly in the context of central nervous system (CNS) disorders. Recent studies have explored its potential as a modulator of neurotransmitter systems, with specific focus on its interactions with serotonin and dopamine receptors.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural-activity relationship (SAR) of 1020982-80-2 derivatives, revealing that the butylamine side chain at position 1 of the benzofuran ring is critical for receptor binding affinity. The research team employed molecular docking simulations and in vitro binding assays to demonstrate that this compound exhibits selective binding to 5-HT2A receptors with an IC50 of 42 nM, while showing minimal activity at other serotonin receptor subtypes. This selectivity profile suggests potential applications in the treatment of psychiatric disorders where 5-HT2A modulation is desired.
Further pharmacological characterization was reported in a recent Neuropharmacology publication (2024), where researchers evaluated the behavioral effects of 1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine in rodent models. The compound demonstrated dose-dependent anxiolytic effects in the elevated plus maze test, without significant sedative or motor-impairing effects at therapeutic doses. Interestingly, the study also noted that chronic administration (14 days) did not lead to tolerance development, a significant advantage over current benzodiazepine-based anxiolytics.
From a chemical synthesis perspective, a novel and scalable route to 1020982-80-2 was recently developed and published in Organic Process Research & Development (2023). The improved synthetic pathway features a key palladium-catalyzed coupling step that increases overall yield from 32% to 68% while reducing the number of purification steps. This advancement is particularly important for potential scale-up and commercialization efforts, addressing previous challenges in the compound's synthetic accessibility.
In the realm of drug delivery, researchers have explored various salt forms and prodrug derivatives of 1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine to optimize its pharmacokinetic properties. A 2024 study in the European Journal of Pharmaceutical Sciences reported that the hydrochloride salt form significantly improves oral bioavailability (from 23% to 58% in canine models) while maintaining the desired CNS penetration. These findings are crucial for the compound's transition from preclinical to clinical development stages.
Looking forward, the unique pharmacological profile of 1020982-80-2 positions it as a promising candidate for further development in multiple therapeutic areas. Current research efforts are focusing on expanding its potential applications beyond CNS disorders, including preliminary investigations in pain management and neurodegenerative diseases. However, comprehensive toxicology studies and human clinical trials will be necessary to fully evaluate its therapeutic potential and safety profile.
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